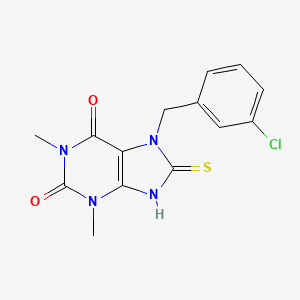

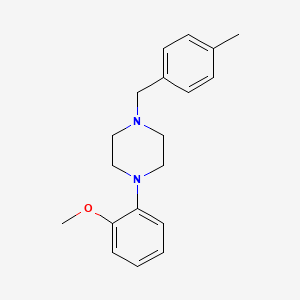

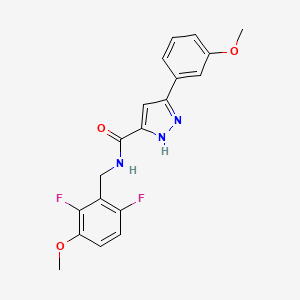

![molecular formula C19H18N4O2 B5508713 1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to "1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one" often involves multi-component, one-pot synthesis strategies. For instance, one-pot and three-component synthesis methods have been developed for the construction of spiro compounds, utilizing cyclo-condensation reactions of various starting materials in aqueous or solvent-free conditions, emphasizing the efficiency and versatility of such approaches in generating complex heterocyclic structures (Ghahremanzadeh et al., 2010); (Quiroga et al., 2008).

Molecular Structure Analysis

The molecular structure of spiro compounds similar to the one is characterized by the presence of two or more rings that are connected through one common atom. This spiro configuration imparts unique stereochemical properties to the molecule, influencing its reactivity and interaction with biological targets. Studies involving X-ray diffraction and NMR spectroscopy are typically employed to elucidate the precise molecular structure, including the configuration of the spiro center and the relative orientation of the substituents around it.

Chemical Reactions and Properties

Spiro compounds, including pyrazolopyrimidines, engage in various chemical reactions, reflecting their rich chemistry. These reactions include cycloadditions, ring-opening reactions, and nucleophilic substitutions, allowing for the synthesis of a wide array of derivatives with potential biological activities. The reactivity can often be attributed to the presence of multiple reactive sites within the molecule, such as the nitrogen atoms in the pyrazole and pyrimidine rings and the potential for electrophilic and nucleophilic attack at different positions (Quiroga et al., 2008).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one is part of a broader class of pyrazolo[1,5-a]pyrimidines known for their significant chemical and pharmaceutical interest. These compounds, including various pyrazolo[1,5-a]pyrimidine derivatives, are recognized for their antitrypanosomal activity and have attracted widespread attention due to their beneficial properties as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017). They serve as key intermediates in the synthesis of diverse heterocyclic compounds, highlighting their versatility in medicinal chemistry and drug design.

Fluorescent Properties and Potential Applications

Research into the fluorescent properties of spiro compounds, including derivatives of pyrazolo[1,5-a]pyrimidines, has shown potential applications in new fluorescent materials. The study by Liang et al. (2017) on spiropyrazolo[3,4-b]pyridines derivatives starting from isatin, cyclic-1,3-diketone, and 3-methyl-5-aminopyrazole developed a simple and environmentally friendly synthesis method that led to compounds with acceptable yields and promising fluorescent properties (Liang, Hu, Zhou, Wu, & Lin, 2017).

Anticancer Activity

Spiro compounds derived from pyrazolo[1,5-a]pyrimidines have been evaluated for their anticancer activity. The synthesis of novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones by Ismail et al. (2017) revealed that these compounds possess potential applications in medicinal chemistry, with several compounds showing anti-proliferative properties in vitro against cancer cell lines. This suggests a possible mechanism of action involving the inhibition of sirtuins (Ismail, Kuthati, Thalari, Bommarapu, Mulakayala, Chitta, & Mulakayala, 2017).

Potential Biological Activity Prediction

The study by Mejia-Gutierrez et al. (2020) on spiropyrazolo[3,4-b]pyridines and spiropyrazolo[3,4-b]pyridine-5,5'-pyrimidines assessed their interaction with molecular targets involved in various diseases and biochemical alterations in humans. This research utilized in-silico and in-vivo methods to predict the compounds' potential biological activities, showing significant interactions with the estrogen signaling pathway and suggesting the promise of these compounds in treating related conditions (Mejia-Gutierrez, Olivero-Verbel, Quiroga, Romo, Castaño, & Fierro, 2020).

Propriétés

IUPAC Name |

1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13-10-18(23-17(21-13)6-8-20-23)22-9-7-19(12-22)11-15(24)14-4-2-3-5-16(14)25-19/h2-6,8,10H,7,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJLZNIWMXMKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)

![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)